2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride serves as a key chiral building block in enantioselective synthesis. For instance, it has been used in the enantioselective synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a compound with significant utility in preparing serine and azasugars, demonstrating its flexibility as a building block in organic synthesis (Demir et al., 2003).
Corrosion Inhibition
This compound is also explored in the field of materials science, particularly in corrosion inhibition. Nitrogenated derivatives of furfural, structurally similar to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. Their efficiency and mode of adsorption are significant for developing new, environmentally friendly corrosion inhibitors (Guimarães et al., 2020).
Protic Hydroxylic Ionic Liquids
The synthesis of protic hydroxylic ionic liquids with various basic centers, which can include structures similar to this compound, highlights its utility in creating novel ionic liquids. These compounds are characterized by low glass transition temperatures and high conductivity, making them valuable in various applications, including electrochemistry and materials science (Shevchenko et al., 2017).
Synthesis of Schiff Base Ligands
In the field of bioinorganic chemistry, derivatives of this compound are utilized in the synthesis of Schiff base ligands. These ligands, when coordinated with metals, demonstrate DNA binding activity, making them potential drug candidates (Kurt et al., 2020).
Drug Synthesis and Biological Activity
The compound is also pivotal in synthesizing various drugs and studying their biological activities. For instance, its derivatives have been synthesized and evaluated for their anticonvulsive and cholinolytic activities, highlighting its potential in pharmaceutical applications (Papoyan et al., 2011).
Antimicrobial Activity
Research on derivatives of this compound includes studies on their antimicrobial properties. New chalcone derivatives synthesized from similar structures have been evaluated for their anti-inflammatory effects, demonstrating the compound's relevance in developing new antimicrobial agents (Rehman et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-amino-2-(oxan-3-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-7(4-9)6-2-1-3-10-5-6;/h6-7,9H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSSREVBHWYWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.